molecular formula C17H19NO4S B2926373 Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-27-4

Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2926373
CAS No.: 900019-27-4
M. Wt: 333.4
InChI Key: NUZIHTVOYUPTFH-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate is a thiophene-based ester compound featuring a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is further modified by a 3-methylbutanoylamino moiety, introducing a branched aliphatic chain.

Properties

IUPAC Name

methyl 3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZIHTVOYUPTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a thiophene ring, a phenoxy group, and an amide linkage, contributing to its unique chemical properties. Its IUPAC name is this compound with a molecular formula of C17H19NO4S.

Synthesis:
The synthesis typically involves multiple steps, including:

  • Formation of the thiophene ring.
  • Creation of the phenoxy group.
  • Amide bond formation through condensation reactions.

These reactions often require specific catalysts and solvents to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may exert its effects by:

  • Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
  • Receptor Modulation: Interacting with cell surface receptors to influence signaling pathways.

These interactions can lead to significant biological outcomes, including anti-inflammatory and anticancer effects .

Biological Studies

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Activity:
    • Case Study: In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis. The mechanism involves modulation of apoptotic pathways via caspase activation .
  • Anti-inflammatory Properties:
    • Research Findings: The compound has shown potential in reducing inflammation markers in animal models of arthritis, suggesting its use as an anti-inflammatory agent .
  • Enzyme Inhibition:
    • Experimental Data: The compound effectively inhibits certain kinases involved in cancer progression, demonstrating its potential as a therapeutic agent in oncology .

Table 1: Biological Activities of this compound

Activity TypeEffectStudy Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
Enzyme inhibitionInhibits cancer-related kinases

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the thiophene-2-carboxylate core but differ in substituents on the phenoxy or amino groups:

Compound Name Key Substituent Molecular Weight Key Functional Groups Physical/Chemical Properties Potential Applications
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate 2-fluorobenzoyl ~389 (estimated) Fluorinated aryl, ester, amide Enhanced electronegativity due to fluorine; likely improved metabolic stability Pharmaceutical intermediates
Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate 3-phenylpropanoyl ~407 (estimated) Aromatic propanoyl, ester, amide Increased aromaticity and steric bulk; may influence binding affinity in receptor interactions Discontinued (likely research chemical)
Methyl 3-(phenylamino)-2-thiophenecarboxylate Phenylamino ~233 (reported) Aromatic amine, ester Basic amino group; high yield (95–98%) synthesis via copper catalysis Catalysis or material science research
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino, methylthiophene ~185 (reported) Aliphatic amine, methylthiophene, ester Improved solubility due to amine; methyl group introduces steric hindrance Agrochemical or drug discovery

Functional Group Impact on Properties

  • Lipophilicity: The 3-methylbutanoyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Steric Effects: The 3-phenylpropanoyl substituent () introduces steric bulk, which could hinder interactions in enzymatic or receptor-binding assays compared to the target compound’s aliphatic chain.
  • Electronic Effects : Fluorine in the 2-fluorobenzoyl variant may stabilize the amide bond via electron withdrawal, enhancing chemical stability .

Spectroscopic Characterization

  • IR/NMR Data: Analogues such as Methyl 3-(phenylamino)-2-thiophenecarboxylate exhibit characteristic IR peaks for ester carbonyl (~1700 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹). NMR signals for thiophene protons typically appear at δ 6.5–7.5 ppm .

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